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Abstract
PF-06455943 is a potent and selective, brain-penetrant inhibitor of Leucine-Rich Repeat

Kinase 2 (LRRK2), an enzyme genetically linked to Parkinson's disease. Developed as a

positron emission tomography (PET) radioligand, PF-06455943 allows for in vivo target

engagement studies, crucial for the clinical development of LRRK2 inhibitors. This guide

provides a comprehensive overview of the absorption, distribution, metabolism, and excretion

(ADME) and pharmacokinetic (PK) properties of PF-06455943 and its closely related preclinical

counterpart, PF-06447475. The data herein is critical for understanding the compound's

disposition and for designing future preclinical and clinical studies.

Introduction to PF-06455943 and LRRK2 Inhibition
Mutations in the LRRK2 gene are the most common genetic cause of both familial and

sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased LRRK2

kinase activity, making it a prime therapeutic target. LRRK2 kinase inhibitors are being

investigated for their potential to slow or halt the progression of Parkinson's disease. PF-
06455943 is a valuable tool in this research, enabling the in vivo quantification of LRRK2 in the

brain and the assessment of target occupancy by therapeutic candidates. It is a derivative of

PF-06447475, a compound that has undergone extensive preclinical characterization.
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In Vitro ADME Properties
The in vitro ADME profile of a compound is a critical determinant of its potential for in vivo

success. The following tables summarize the key in vitro ADME parameters for PF-06447475,

the preclinical tool compound structurally similar to PF-06455943.

Table 1: In Vitro Metabolic Stability of PF-06447475

Species System
Intrinsic Clearance
(CLint) (µL/min/mg
protein)

Half-life (t½) (min)

Rat Liver Microsomes 13 107

Human Liver Microsomes < 5.8 > 240

Table 2: Permeability of PF-06447475
Assay System

Apparent Permeability
(Papp, A→B) (10⁻⁶ cm/s)

Efflux Ratio (Papp, B→A /
Papp, A→B)

RRCK 12 0.8

MDR1 11 1.0

Table 3: Plasma Protein Binding of PF-06447475
Species Unbound Fraction (fu)

Rat 0.16

Human 0.11

In Vivo Pharmacokinetic Properties
The in vivo pharmacokinetic profile of PF-06447475 has been characterized in preclinical

species to understand its disposition and to predict human pharmacokinetics.

Table 4: In Vivo Pharmacokinetic Parameters of PF-
06447475 in Rats
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Route
Dose
(mg/kg
)

Cmax
(ng/mL
)

Tmax
(h)

AUCinf
(ng·h/
mL)

t½ (h)
CLp
(mL/mi
n/kg)

Vss
(L/kg)

F (%)

IV 2 - - 1300 2.9 26 5.0 -

PO 10 1100 1.0 5400 3.3 - - 82

Table 5: Brain Penetration of PF-06447475 in Rats
Parameter Value

Brain/Plasma Ratio (AUC) 1.0

Unbound Brain/Unbound Plasma Ratio (Kp,uu) 1.0

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of ADME and

pharmacokinetic studies. The following sections outline the protocols used to generate the data

presented above.

In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of the test compound in liver microsomes.

Procedure:

The test compound (1 µM) is incubated with rat or human liver microsomes (0.5 mg/mL) in

a phosphate buffer (pH 7.4) at 37°C.

The reaction is initiated by the addition of NADPH (1 mM).

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is

quenched with a cold organic solvent (e.g., acetonitrile).

The concentration of the remaining parent compound is determined by LC-MS/MS

analysis.
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The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of

disappearance of the compound.

Permeability Assay (RRCK and MDR1 Cells)
Objective: To assess the passive permeability and potential for P-glycoprotein (P-gp)

mediated efflux of the test compound.

Procedure:

Renal-derived rat cell line (RRCK) and Madin-Darby canine kidney cells transfected with

the human MDR1 gene (MDR1-MDCK) are cultured on permeable filter supports to form a

confluent monolayer.

The test compound (10 µM) is added to the apical (A) or basolateral (B) side of the

monolayer.

Samples are taken from the receiver compartment at specific time points.

The concentration of the test compound in the samples is quantified by LC-MS/MS.

The apparent permeability (Papp) is calculated for both apical-to-basolateral (A→B) and

basolateral-to-apical (B→A) directions.

The efflux ratio (Papp, B→A / Papp, A→B) is calculated to determine if the compound is a

substrate for efflux transporters like P-gp.

Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of the test compound that is bound to plasma proteins.

Procedure:

The test compound is added to plasma from the desired species (rat or human).

The plasma sample is placed in one chamber of a dialysis device, separated by a semi-

permeable membrane from a protein-free buffer in the other chamber.
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The device is incubated at 37°C until equilibrium is reached.

The concentration of the test compound in both the plasma and buffer chambers is

measured by LC-MS/MS.

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer to the

concentration in the plasma.

In Vivo Pharmacokinetics in Rats
Objective: To determine the pharmacokinetic profile of the test compound after intravenous

and oral administration.

Procedure:

Male Sprague-Dawley rats are administered the test compound either intravenously (IV)

via the tail vein or orally (PO) by gavage.

Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6,

8, 24 hours) into tubes containing an anticoagulant.

Plasma is separated by centrifugation and stored frozen until analysis.

For brain penetration studies, brain tissue is collected at the end of the study.

The concentration of the test compound in plasma and brain homogenate is determined

by LC-MS/MS.

Pharmacokinetic parameters are calculated using non-compartmental analysis.

Visualizations
LRRK2 Signaling Pathway
The following diagram illustrates the central role of LRRK2 in cellular signaling pathways

implicated in Parkinson's disease. LRRK2 is a multi-domain protein with both kinase and

GTPase activity. Its activation can lead to the phosphorylation of various substrates, including

Rab GTPases, which are involved in vesicular trafficking. Pathogenic mutations in LRRK2 can

disrupt these pathways, leading to cellular dysfunction.
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Caption: LRRK2 Signaling Pathway and Point of Intervention for PF-06455943.

Experimental Workflow for In Vivo Pharmacokinetic
Study
The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic

study in rats.
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Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion
The preclinical ADME and pharmacokinetic data for PF-06447475, a close analog of PF-
06455943, demonstrate favorable drug-like properties, including high permeability, good

metabolic stability in human liver microsomes, and excellent brain penetration. These

characteristics support the use of PF-06455943 as a PET radioligand for in vivo imaging of

LRRK2 in the central nervous system. The detailed experimental protocols and pathway

diagrams provided in this guide serve as a valuable resource for researchers in the field of

Parkinson's disease drug discovery and development, facilitating further investigation into the

therapeutic potential of LRRK2 inhibition.
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To cite this document: BenchChem. [In-Depth Technical Guide: ADME and Pharmacokinetic
Properties of PF-06455943]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12402757#pf-06455943-adme-and-pharmacokinetic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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